7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 7th position, a cyclopropyl group at the 1st position, and an aldehyde group at the 3rd position of the indole ring. It is a white to pale yellow solid with a distinctive odor and is sparingly soluble in water but soluble in organic solvents like alcohols and ethers .
Mechanism of Action
Target of Action
7-Chloro-1-cyclopropyl-1H-indole-3-carbaldehyde, also known as 7-chloro-1-cyclopropylindole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Biochemical Analysis
Biochemical Properties
7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . Similarly, this compound may affect various signaling pathways and gene expression patterns, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular pathways. For instance, indole derivatives are known to undergo multicomponent reactions, forming complex molecules that can interact with various biological targets . The inherent functional groups of this compound enable it to participate in C–C and C–N coupling reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Indole derivatives, including this compound, are known to be sensitive to environmental conditions, which can affect their stability and long-term efficacy . Studies have shown that maintaining proper storage conditions, such as avoiding exposure to high temperatures and light, is crucial for preserving the compound’s activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects. For example, indole derivatives have been shown to possess a threshold effect, where increasing the dosage beyond a certain point leads to toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Indole derivatives are known to undergo metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives have been shown to accumulate in certain tissues, affecting their localization and activity . Understanding the transport mechanisms of this compound can provide insights into its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their biological effects . Investigating the subcellular localization of this compound can help elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde typically involves the chlorination of 1-cyclopropyl-1H-indole followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-chloro-1-cyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 7-chloro-1-cyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in multicomponent reactions to create diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the binding interactions with various biological targets .
Medicine: Indole derivatives, including this compound, have shown potential in medicinal chemistry for developing new therapeutic agents. They exhibit a range of biological activities such as anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. It also finds applications in the development of materials with specific electronic properties .
Comparison with Similar Compounds
- 7-chloro-1H-indole-3-carbaldehyde
- 1-cyclopropyl-1H-indole-3-carbaldehyde
- 7-bromo-1-cyclopropyl-1H-indole-3-carbaldehyde
Comparison: Compared to 7-chloro-1H-indole-3-carbaldehyde, the presence of the cyclopropyl group in 7-chloro-1-cyclopropyl-1H-indole-3-carbaldehyde enhances its steric bulk, potentially affecting its binding affinity and selectivity towards biological targets. The chlorine atom at the 7th position increases the compound’s electron-withdrawing capacity, influencing its reactivity in chemical reactions .
Properties
IUPAC Name |
7-chloro-1-cyclopropylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-10-8(7-15)6-14(12(10)11)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYIWFQXCDEAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2C(=CC=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232684 | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-98-3 | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-cyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801232684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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